molecular formula C11H10N2O3 B1484286 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-76-6

3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484286
CAS No.: 2098035-76-6
M. Wt: 218.21 g/mol
InChI Key: NAVIPMZFRJGBDH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives have been explored for various scientific applications, including their role as biomarkers and their involvement in biological processes. For instance, furan fatty acids are known to occur in fish and fish oils, and metabolites like 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) have been identified in human plasma and urine, indicating exposure or dietary intake (Liu et al., 2020). These furan derivatives are associated with oxidative stress and inflammation, highlighting their potential in studying disease mechanisms and nutritional interventions.

Pyrimidine-based Compounds in Medical Research

Pyrimidine-based compounds, due to their structural core resembling nucleotides, have been extensively studied for their therapeutic potential. For example, dihydropyrimidine dehydrogenase (DPD) deficiency studies have illuminated the severe toxicity some patients experience with fluoropyrimidine-based chemotherapy, underscoring the importance of genetic screening and personalized medicine (Diasio et al., 1988; Harris et al., 1991). These studies highlight the critical role of pyrimidine metabolism in drug safety and efficacy.

Properties

IUPAC Name

3-cyclopropyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVIPMZFRJGBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.